Rubiadin 1-methyl ether, also referred to as 1,3-dihydroxy-2-methoxy-9,10-anthraquinone, is a naturally occurring anthraquinone derivative. [, , , , , , , , , , , , , , ] It is primarily isolated from various plant species, particularly those belonging to the Rubiaceae family, including:
While Rubiadin 1-methyl ether is naturally occurring, its synthesis has been achieved. One reported method utilizes the aryne reaction. [] This approach involves generating 3,5-dimethoxy-4-methylbenzyne from 3-bromo-2,6-dimethoxy toluene using lithium diisopropylamide (LDA) or lithium tetramethylpiperidide in the presence of either 3-cyano-1(3H)-isobenzofuranone or 1(3H)-isobenzofuranone. This reaction yields Rubiadin 1,3-dimethyl ether, which can be further converted into Rubiadin 1-methyl ether through chemical transformations. []
Anti-inflammatory Activity: In the context of inflammation, Rubiadin 1-methyl ether has been shown to inhibit the production of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α. [] Additionally, it may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammation. []
Antiosteoporotic Activity: Rubiadin 1-methyl ether's beneficial effects on bone health are linked to its ability to inhibit osteoclastogenesis, the process of bone resorption by osteoclasts. [, ] It achieves this by interfering with RANKL-induced NF-κB signaling, a crucial pathway for osteoclast differentiation and function. [] Furthermore, it has been shown to modulate autophagy, a cellular process involved in bone remodeling, during osteoclastogenesis. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4